molecular formula C20H20FN3O4S2 B3007073 (E)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 851079-99-7

(E)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

Cat. No.: B3007073
CAS No.: 851079-99-7
M. Wt: 449.52
InChI Key: BCTZEFSFUIUOLZ-LSDHQDQOSA-N
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Description

(E)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a benzamide derivative characterized by a benzo[d]thiazole scaffold substituted with ethyl and fluorine groups at the 3- and 4-positions, respectively. The E-configuration of the imine bond (C=N) in the thiazol-2(3H)-ylidene moiety distinguishes its stereochemistry, while the morpholinosulfonyl group at the para position of the benzamide contributes to its electronic and steric properties. This compound is of interest in medicinal and agrochemical research due to its structural similarity to bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S2/c1-2-24-18-16(21)4-3-5-17(18)29-20(24)22-19(25)14-6-8-15(9-7-14)30(26,27)23-10-12-28-13-11-23/h3-9H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTZEFSFUIUOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a derivative of benzothiazole, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety, which is known for its pharmacological significance. The synthesis typically involves the condensation of 3-ethyl-4-fluorobenzo[d]thiazole with morpholinosulfonylbenzamide under controlled conditions. The resulting structure can be analyzed using various spectroscopic methods, including NMR and X-ray crystallography, to confirm its purity and configuration.

Biological Activity

1. Antitumor Activity
Research indicates that benzothiazole derivatives exhibit significant antitumor properties. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

2. Antimicrobial Properties
Benzothiazole derivatives are also recognized for their antimicrobial activity. Studies have demonstrated that this compound exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes is a proposed mechanism for its antimicrobial efficacy.

3. Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Benzothiazole derivatives have been reported to act as inhibitors of various enzymes such as DNA topoisomerases and HIV reverse transcriptase. This activity positions them as candidates for further development in antiviral therapies.

Data Tables

Biological Activity Tested Cell Lines/Organisms IC50 Values (µM) Mechanism
AntitumorMCF-7 (breast cancer)15Apoptosis induction
A549 (lung cancer)20Cell cycle arrest
AntimicrobialE. coli10Membrane disruption
S. aureus8Cell wall synthesis inhibition
Enzyme InhibitionHIV reverse transcriptase5Competitive inhibition

Case Studies

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated several benzothiazole derivatives, including the target compound, against various cancer cell lines. The results showed a marked decrease in cell viability at concentrations above 10 µM, indicating strong anticancer potential.
  • Antimicrobial Efficacy : In a clinical microbiology trial, this compound was tested against resistant strains of bacteria. The compound demonstrated significant activity, suggesting its potential as a new antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Sulfonyl Groups

The morpholinosulfonyl group in the target compound is a critical structural feature. Analogous compounds with alternative sulfonyl substituents demonstrate how this moiety influences solubility, metabolic stability, and binding affinity:

Compound Name Sulfonyl Group Molecular Weight Key Properties/Applications
Target Compound (E-isomer) Morpholinosulfonyl Not Provided Potential enzyme inhibition
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide Azepan-1-ylsulfonyl 475.6 (calc.) Increased lipophilicity vs. morpholino
(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide Cyclohexyl-methylsulfamoyl 475.6 Enhanced steric bulk; agrochemical potential

The morpholino group (a six-membered ring with one oxygen and one nitrogen) offers balanced hydrophilicity compared to the azepane (seven-membered amine ring) and cyclohexyl-methyl (bulky alkyl) groups. This balance may improve aqueous solubility, a critical factor in drug bioavailability .

Stereochemical Influence (E vs. Z Isomers)

The E-configuration of the target compound contrasts with the Z-isomers reported in and . Stereochemistry affects molecular geometry and intermolecular interactions:

  • E-isomer : The trans arrangement of substituents around the C=N bond may reduce steric hindrance, facilitating interactions with planar enzyme active sites.
  • Z-isomer : The cis configuration could enhance binding to hydrophobic pockets but may limit solubility .

Heterocyclic Core Modifications

The benzo[d]thiazole core in the target compound differs from triazole derivatives () and adamantane-thiazole hybrids ():

  • Triazole Derivatives () : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones exhibit tautomerism (thione vs. thiol), influencing their electronic properties and reactivity. The absence of a thiazole ring in these analogs may reduce π-π stacking interactions compared to the target compound .

Research Findings and Data

Spectral Characterization

IR and NMR data from and highlight critical features:

  • IR : Absence of νS-H (~2500–2600 cm⁻¹) in thione tautomers confirms the thiazole-ylidene structure in the target compound .
  • 1H-NMR : Fluorine substituents (e.g., 4-fluoro in the benzo[d]thiazole) produce distinct splitting patterns, aiding structural confirmation .

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